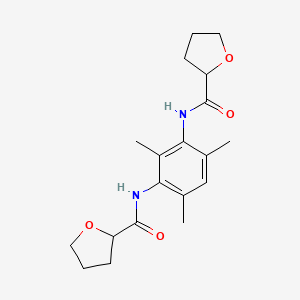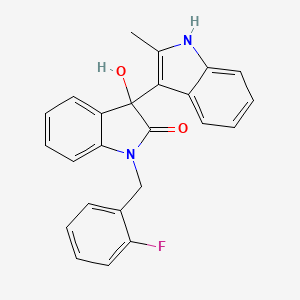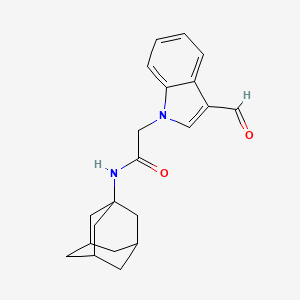![molecular formula C17H28ClNO4 B4410173 4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410173.png)
4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride
描述
4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as SR-57227A, is a selective 5-HT3 receptor agonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various medical fields. In
作用机制
4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride acts as a selective agonist for the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel that is found in the central and peripheral nervous systems. Activation of the 5-HT3 receptor leads to the influx of sodium and calcium ions into the cell, which results in the depolarization of the cell membrane and the generation of an action potential. This ultimately leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, pain, and other physiological processes.
Biochemical and Physiological Effects:
The activation of the 5-HT3 receptor by this compound has several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in the regulation of mood, pain, and other physiological processes. It has also been shown to decrease the release of substance P, a neuropeptide that is involved in the transmission of pain signals. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride in lab experiments is its selectivity for the 5-HT3 receptor. This allows for more specific and targeted studies of the effects of 5-HT3 receptor activation. However, one limitation is that this compound is not widely available and can be expensive to synthesize. In addition, its effects may vary depending on the specific experimental conditions and the cell or tissue type being studied.
未来方向
There are several potential future directions for the study of 4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride. One area of interest is its potential use in the treatment of anxiety and depression. Further studies could explore the specific mechanisms by which this compound affects mood and behavior. Another area of interest is its potential use in the treatment of pain. Future studies could explore the effects of this compound on different types of pain and the specific mechanisms by which it reduces pain. Finally, further studies could explore the potential anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory conditions.
科学研究应用
4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have antiemetic effects, making it a potential treatment for nausea and vomiting caused by chemotherapy and other medical conditions. It has also been studied for its potential use in treating anxiety and depression. In addition, this compound has been shown to have analgesic effects, making it a potential treatment for pain.
属性
IUPAC Name |
4-[2-[2-(3-propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-2-9-21-16-4-3-5-17(15-16)22-14-13-20-12-8-18-6-10-19-11-7-18;/h3-5,15H,2,6-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYBXQYGHICLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4410097.png)
![N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide](/img/structure/B4410110.png)
![1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4410118.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4410133.png)




![3-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4410180.png)
![2-[(5-chloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4410187.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide](/img/structure/B4410194.png)

![5-[(3-thienylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4410197.png)
![ethyl 4-cyano-5-[(4-ethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4410205.png)